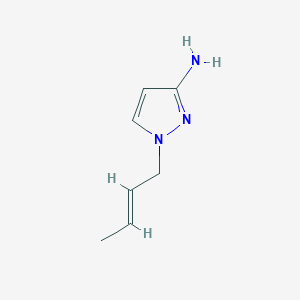
1-(But-2-en-1-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a but-2-en-1-yl group attached to the nitrogen atom at position 1 of the pyrazole ring. The presence of the but-2-en-1-yl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(But-2-en-1-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyrazole with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(But-2-en-1-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(But-2-en-1-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Pyrazole derivatives have shown promise as drug candidates for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(But-2-en-1-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Crotyl alcohol: An unsaturated alcohol with a but-2-en-1-yl group. It is used as a chemical intermediate in organic synthesis.
Crotonaldehyde: An unsaturated aldehyde with a but-2-en-1-yl group. It is used in the production of various chemicals and as a preservative.
Crotonic acid: An unsaturated carboxylic acid with a but-2-en-1-yl group. It is used in the production of polymers and resins.
The uniqueness of this compound lies in its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-2-3-5-10-6-4-7(8)9-10/h2-4,6H,5H2,1H3,(H2,8,9)/b3-2+ |
InChI Key |
YVBDNNOYNXMQFU-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CC(=N1)N |
Canonical SMILES |
CC=CCN1C=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
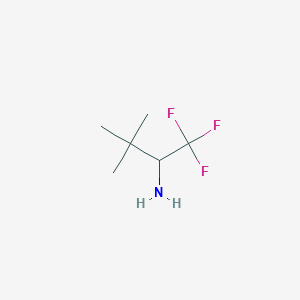
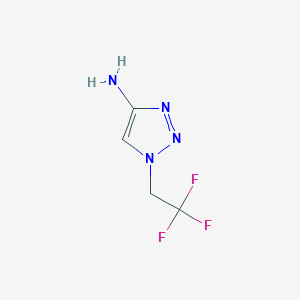
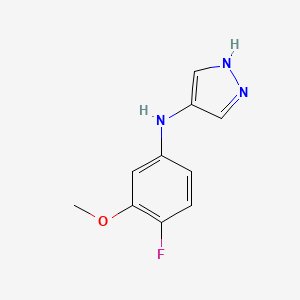

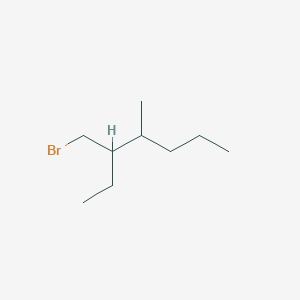



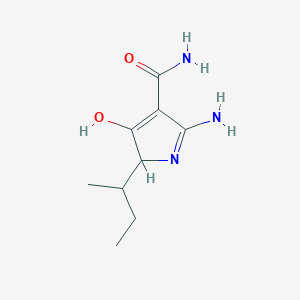
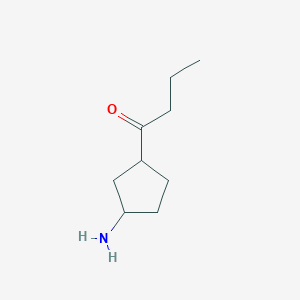
![2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)

